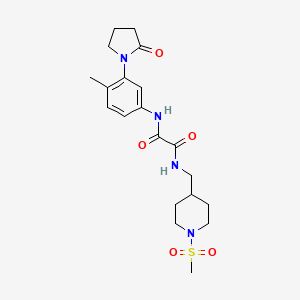

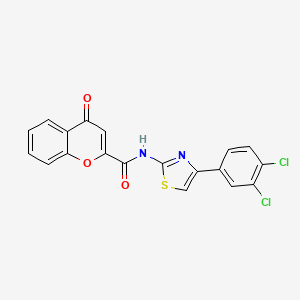

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of zinc-dependent endopeptidases that play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Functionalization

The synthesis and functionalization of polymers have been enhanced by the application of aromatic amides, similar to 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide. For instance, the novel syntheses of N,N-diisopropyl-4-benzoylbenzamide and related compounds have led to the development of ω-amidopolystyrene and aromatic carboxyl chain-end functionalized polystyrenes. These advancements in polymer chemistry allow for the creation of materials with tailored properties for specific applications, ranging from industrial manufacturing to biomedical devices (Summers & Quirk, 1998).

Molecular Structure Analysis

In the realm of molecular structure analysis, compounds akin to this compound have been synthesized and characterized through various spectroscopic techniques and X-ray diffraction studies. Such research provides deep insights into the molecular geometries, electronic structures, and intermolecular interactions of aromatic amides, facilitating the design of new molecules with desired chemical and physical properties (Demir et al., 2016).

Chemoselective Reactions

The chemoselectivity of reactions involving aromatic amides, similar to the subject compound, has been explored to synthesize biologically interesting compounds. Studies demonstrate the N-benzoylation of aminophenols using benzoylisothiocyanates in a chemoselective manner, leading to the production of N-(2-hydroxyphenyl)benzamides. Such chemoselective reactions are pivotal in the synthesis of complex organic molecules with potential therapeutic applications (Singh, Lakhan, & Singh, 2017).

Synthesis of High-Energy Compounds

The acid-catalyzed condensation reactions involving benzamide derivatives have been studied for the synthesis of high-energy compounds, such as CL-20 precursors. This research sheds light on the formation mechanisms of hexaazaisowurtzitane derivatives and opens new pathways for the development of advanced materials for applications in explosives and propellants (Paromov et al., 2022).

Supramolecular Chemistry

In supramolecular chemistry, the study of molecular conformations, hydrogen bonding, and supramolecular aggregation of N-substituted benzamides provides valuable information for the design of molecular assemblies and materials with specific functions. The analysis of such compounds contributes to our understanding of molecular recognition processes and the design of novel supramolecular systems (Sagar et al., 2018).

Eigenschaften

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNROZPKOKKNUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2470766.png)

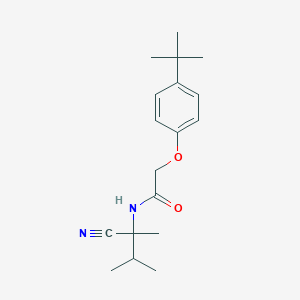

![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)